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molecular formula C10H14BrN3O2 B8126017 4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine

4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine

Cat. No. B8126017
M. Wt: 288.14 g/mol
InChI Key: ILYZHOZPWYKMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108983B2

Procedure details

NaH (1.0 g, 25.0 mmol, 60% in oil) suspended in anhydrous tetrahydrofuran is cooled at 0° C. in an ice bath under argon, and then 2-morpholinoethanol (2.7 g, 20.7 mmol) is added dropwise. The ice bath is withdrawn and the suspension is stirred for 1 hour at ambient temperature. 5-Bromo-2-chloro-pyrimidine (4.0 g, 20.7 mmol) is then added at ambient temperature and the reaction mixture is stirred for 16 hours at ambient temperature. Saturated aqueous ammonium chloride solution (10 mL) and water (10 mL) are added to the reaction mixture; the pH is adjusted to 9 by adding saturated aqueous NaHCO3 solution. The resulting solution is extracted 3 times with ethyl acetate, the organic phase is then washed with brine, dried over MgSO4, and then evaporated to dryness. The expected compound precipitates out by means of the addition of petroleum ether.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]1[CH2:8][CH2:7][N:6]([CH2:9][CH2:10][OH:11])[CH2:5][CH2:4]1.[Br:12][C:13]1[CH:14]=[N:15][C:16](Cl)=[N:17][CH:18]=1.[Cl-].[NH4+].C([O-])(O)=O.[Na+]>O1CCCC1.O>[Br:12][C:13]1[CH:14]=[N:15][C:16]([O:11][CH2:10][CH2:9][N:6]2[CH2:7][CH2:8][O:3][CH2:4][CH2:5]2)=[N:17][CH:18]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
O1CCN(CC1)CCO
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the suspension is stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath is withdrawn
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 16 hours at ambient temperature
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The resulting solution is extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
the organic phase is then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The expected compound precipitates out by means of the addition of petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=NC(=NC1)OCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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